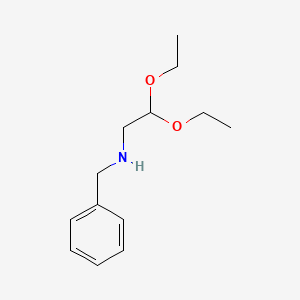

N-Benzylaminoacetaldehyde diethyl acetal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61190-10-1 |

|---|---|

Molecular Formula |

C13H22NO2+ |

Molecular Weight |

224.32 g/mol |

IUPAC Name |

benzyl(2,2-diethoxyethyl)azanium |

InChI |

InChI=1S/C13H21NO2/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/p+1 |

InChI Key |

SXFVQTYQHWRYOS-UHFFFAOYSA-O |

SMILES |

CCOC(CNCC1=CC=CC=C1)OCC |

Canonical SMILES |

CCOC(C[NH2+]CC1=CC=CC=C1)OCC |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Dossier: Physical Properties of N-Benzylaminoacetaldehyde Diethyl Acetal

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the known physical properties of N-Benzylaminoacetaldehyde diethyl acetal (CAS No: 61190-10-1). The information herein is compiled from various chemical data sources to support research and development activities.

Core Physical and Chemical Data

This compound, systematically named N-benzyl-2,2-diethoxyethanamine, is a liquid organic compound. A summary of its key physical properties is presented in the table below for ease of reference and comparison.

| Property | Value |

| CAS Number | 61190-10-1 |

| Molecular Formula | C₁₃H₂₁NO₂ |

| Molecular Weight | 223.32 g/mol [1] |

| Appearance | Clear, colorless to yellow liquid[2] |

| Physical Form | Liquid[2][3] |

| Purity (Assay by GC) | ≥95.0%[2] |

| Boiling Point | 115-117 °C at 1 mmHg |

| Density | Data not available |

| Refractive Index | 1.489 at 20°C |

Experimental Protocols: A Generalized Approach

While a specific, peer-reviewed experimental protocol for the synthesis of this compound is not detailed in the readily available literature, a general and widely applicable method for the synthesis of acetals from aldehydes and alcohols can be outlined. This serves as a foundational methodology for laboratory preparation.

General Procedure for Acetal Synthesis

This protocol describes the acid-catalyzed reaction of an aldehyde with an alcohol to form an acetal, a fundamental transformation in organic synthesis.

Materials and Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Reflux condenser and Dean-Stark apparatus (for water removal)

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

-

Aldehyde (e.g., aminoacetaldehyde precursor)

-

Alcohol (e.g., ethanol for diethyl acetal)

-

Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)

-

Anhydrous solvent (e.g., toluene)

-

Neutralizing agent (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aldehyde and a suitable anhydrous solvent such as toluene.

-

Addition of Alcohol: Add a slight excess (typically 2.2 to 2.5 equivalents) of the alcohol (ethanol) to the flask.

-

Catalyst Introduction: Introduce a catalytic amount of the acid catalyst (e.g., 0.1-1 mol%) to the reaction mixture.

-

Reaction Execution: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The azeotropic removal of water will drive the equilibrium towards the formation of the acetal. Monitor the reaction progress by observing the amount of water collected.

-

Work-up: Once the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature. Neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate.

-

Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the pure acetal.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Visualization of the Synthetic Pathway

The following diagram illustrates the logical progression of the general synthesis of an acetal from an aldehyde and an alcohol, representing the core chemical transformation.

Caption: A logical workflow for the general synthesis of an acetal.

References

N-Benzylaminoacetaldehyde diethyl acetal CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylaminoacetaldehyde diethyl acetal is a chemical compound with the molecular formula C₁₃H₂₁NO₂. It belongs to the class of acetals and contains a secondary amine functional group. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly as a building block in the development of bioactive molecules.

Chemical and Physical Properties

This compound is a liquid at room temperature, appearing as a clear, colorless to yellow substance. A summary of its key identifiers and physical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 61190-10-1 | |

| Molecular Formula | C₁₃H₂₁NO₂ | |

| Molecular Weight | 223.31 g/mol | |

| Appearance | Clear colorless to yellow liquid | |

| Refractive Index | 1.4865-1.4925 @ 20°C | |

| Purity | ≥95% |

Synthesis

A plausible and commonly employed method for the synthesis of N-substituted amino acetals is the nucleophilic substitution of a haloacetal with a primary amine. In the case of this compound, this would involve the reaction of bromoacetaldehyde diethyl acetal with benzylamine.

Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on general procedures for the synthesis of similar compounds.

Materials:

-

Bromoacetaldehyde diethyl acetal

-

Benzylamine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzylamine (1.0 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).

-

Slowly add bromoacetaldehyde diethyl acetal (1.0-1.2 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to 50-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

-

Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H)

-

Benzylic methylene protons (-CH₂-Ph): ~3.8 ppm (singlet, 2H)

-

Acetal methine proton (-CH(OEt)₂): ~4.6 ppm (triplet, 1H)

-

Methylene protons adjacent to the nitrogen (-N-CH₂-): ~2.8 ppm (doublet, 2H)

-

Methylene protons of the ethoxy groups (-O-CH₂-CH₃): ~3.5-3.7 ppm (quartet, 4H)

-

Methyl protons of the ethoxy groups (-O-CH₂-CH₃): ~1.2 ppm (triplet, 6H)

-

Amine proton (-NH-): A broad singlet, variable chemical shift.

¹³C NMR Spectroscopy

Expected chemical shifts in a ¹³C NMR spectrum (in CDCl₃) would include:

-

Aromatic carbons: ~127-140 ppm

-

Acetal carbon (-CH(OEt)₂): ~101 ppm

-

Benzylic carbon (-CH₂-Ph): ~54 ppm

-

Methylene carbon adjacent to nitrogen (-N-CH₂-): ~50 ppm

-

Ethoxy methylene carbons (-O-CH₂-CH₃): ~62 ppm

-

Ethoxy methyl carbons (-O-CH₂-CH₃): ~15 ppm

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for this compound. Key expected absorptions include:

-

N-H stretch: ~3300-3500 cm⁻¹ (weak to medium)

-

C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C-O stretches (acetal): ~1050-1150 cm⁻¹ (strong)

-

C-N stretch: ~1000-1250 cm⁻¹

Mass Spectrometry

The NIST WebBook also contains the electron ionization (EI) mass spectrum. The molecular ion peak (M⁺) would be at m/z = 223. Common fragmentation patterns would involve the loss of ethoxy groups and cleavage at the C-C and C-N bonds.

Applications in Drug Development

This compound serves as a versatile intermediate in organic synthesis. The presence of a protected aldehyde and a secondary amine allows for a variety of chemical transformations.

One notable area of interest is its potential use as a precursor in the design and synthesis of secretory phospholipase A2 (sPLA2) inhibitors . sPLA2 enzymes are implicated in various inflammatory diseases, and their inhibition is a target for therapeutic intervention. The aminoacetaldehyde moiety can be deprotected to reveal a reactive aldehyde, which can then be used in subsequent reactions to build more complex molecular scaffolds for sPLA2 inhibition.

Caption: Potential workflow for utilizing the compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with applications in the development of complex organic molecules. Its straightforward synthesis and the presence of versatile functional groups make it an attractive building block for medicinal chemists and researchers in drug discovery. Further exploration of its utility in the synthesis of sPLA2 inhibitors and other bioactive compounds is a promising area for future research.

IUPAC name for N-Benzylaminoacetaldehyde diethyl acetal.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of N-Benzylaminoacetaldehyde diethyl acetal, correctly identified by its IUPAC name N-benzyl-2,2-diethoxyethanamine. The guide covers its chemical properties, a plausible synthetic route, and its potential application in drug development, particularly as a building block for enzyme inhibitors.

Chemical Identity and Properties

N-benzyl-2,2-diethoxyethanamine is a chemical compound with the CAS Registry Number 61190-10-1.[1] Its structure features a benzyl group attached to the nitrogen of an aminoacetaldehyde diethyl acetal. The accepted IUPAC name for this compound is N-benzyl-2,2-diethoxyethanamine .[2]

Table 1: Chemical and Physical Properties The following table summarizes the key quantitative data and physical characteristics of the compound.

| Property | Value | Citation(s) |

| IUPAC Name | N-benzyl-2,2-diethoxyethanamine | [2] |

| CAS Number | 61190-10-1 | [1][2][3] |

| Molecular Formula | C₁₃H₂₁NO₂ | [1][2] |

| Molecular Weight | 223.31 g/mol | [1][4] |

| Appearance | Clear, colorless to yellow liquid | [3][4] |

| Refractive Index | 1.4865-1.4925 @ 20°C | [3] |

| InChI Key | SXFVQTYQHWRYOS-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(CNCC1=CC=CC=C1)OCC | [2] |

| Synonyms | N-Benzyl-N-(2,2-diethoxyethyl)amine, Benzyl(2,2-diethoxyethyl)amine | [2][4] |

Synthetic Protocol: Acetalization

Acetals are commonly synthesized through the reaction of an aldehyde with an excess of an alcohol in the presence of an acid catalyst.[5] The following is a generalized, plausible experimental protocol for the synthesis of N-benzyl-2,2-diethoxyethanamine from N-benzylaminoacetaldehyde and ethanol.

Experimental Methodology:

-

Reaction Setup: A round-bottom flask is charged with N-benzylaminoacetaldehyde, a significant molar excess of absolute ethanol (which acts as both reactant and solvent), and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid). The flask is fitted with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water, which drives the reaction equilibrium towards the product.[6]

-

Reaction Execution: The reaction mixture is heated to reflux. The water formed during the reaction is azeotropically removed with ethanol and collected in the Dean-Stark trap. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The acid catalyst is neutralized by adding a mild base (e.g., sodium bicarbonate solution). The excess ethanol is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is extracted using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The final product is purified by vacuum distillation to yield N-benzyl-2,2-diethoxyethanamine as a clear liquid.[7]

Workflow Diagram: The following diagram illustrates the logical flow of the synthetic procedure.

Application in Drug Development

N-benzyl-2,2-diethoxyethanamine serves as a versatile chemical building block. Notably, it has been identified as a reactant used in the design and synthesis of potent and selective inhibitors for secretory phospholipase A2 (sPLA2).[8]

Role of Phospholipase A2 (PLA2) in Signaling:

Phospholipase A2 enzymes are critical players in cellular signaling. They catalyze the hydrolysis of phospholipids at the sn-2 position, releasing a free fatty acid and a lysophospholipid. When the released fatty acid is arachidonic acid, it serves as the precursor for a wide array of potent lipid mediators known as eicosanoids (prostaglandins, thromboxanes, leukotrienes). These molecules are deeply involved in inflammatory processes, immune responses, and pain signaling. Consequently, inhibitors of PLA2 are of significant interest as potential anti-inflammatory and analgesic drugs.

The diagram below depicts a simplified signaling pathway involving PLA2, illustrating the point of intervention for a potential inhibitor.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. A13841.14 [thermofisher.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. US6015875A - Process for making acetals - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 61190-10-1 [chemicalbook.com]

Technical Guide: Synthesis and Characterization of N-Benzylaminoacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzylaminoacetaldehyde diethyl acetal, a valuable building block in organic synthesis. This document outlines a probable synthetic route based on reductive amination, details the key physicochemical properties, and presents a thorough characterization profile including spectroscopic data. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and validation of this compound.

Introduction

This compound, also known as N-(2,2-diethoxyethyl)benzylamine, is a secondary amine featuring a protected aldehyde functionality. This structural motif makes it a versatile intermediate in the synthesis of various nitrogen-containing heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and drug development. The benzyl group provides a common protecting group for the amine, while the diethyl acetal protects the aldehyde from undesired reactions, which can be deprotected under acidic conditions when needed.

Synthesis Pathway

The most plausible and efficient method for the synthesis of this compound is through the reductive amination of aminoacetaldehyde diethyl acetal with benzaldehyde. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

3.1. Materials and Methods

-

Aminoacetaldehyde diethyl acetal

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

3.2. Synthetic Procedure

-

To a solution of aminoacetaldehyde diethyl acetal (1.0 eq.) in anhydrous dichloromethane (DCM) is added benzaldehyde (1.0 eq.).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise over 15 minutes.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (typically 4-6 hours).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Caption: Experimental workflow for the synthesis and purification.

Characterization Data

The synthesized this compound can be characterized by a variety of analytical techniques.

4.1. Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁NO₂ | [1] |

| Molecular Weight | 223.31 g/mol | [1] |

| CAS Number | 61190-10-1 | [1] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Purity (GC) | ≥95.0% | [2] |

| Refractive Index | 1.4865-1.4925 @ 20°C | [2] |

4.2. Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.35 | m | 5H | Ar-H |

| 4.55 | t, J = 5.5 Hz | 1H | -CH(OEt)₂ |

| 3.75 | s | 2H | Ph-CH₂ -N |

| 3.60 - 3.70 | m | 2H | -O-CH₂ -CH₃ |

| 3.45 - 3.55 | m | 2H | -O-CH₂ -CH₃ |

| 2.75 | d, J = 5.5 Hz | 2H | N-CH₂ -CH |

| 1.18 | t, J = 7.0 Hz | 6H | -O-CH₂-CH₃ |

4.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 140.5 | Ar-C (quaternary) |

| 128.8 | Ar-CH |

| 128.4 | Ar-CH |

| 127.1 | Ar-CH |

| 102.5 | -C H(OEt)₂ |

| 62.0 | -O-C H₂-CH₃ |

| 54.0 | Ph-C H₂-N |

| 51.5 | N-C H₂-CH |

| 15.4 | -O-CH₂-C H₃ |

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is available in the NIST WebBook[1]. Key expected absorptions include:

| Wavenumber (cm⁻¹) | Functional Group |

| 3030-3080 | Aromatic C-H stretch |

| 2850-2980 | Aliphatic C-H stretch |

| 1450-1495 | Aromatic C=C stretch |

| 1050-1150 | C-O stretch (acetal) |

| 1120 | C-N stretch |

4.2.4. Mass Spectrometry (MS)

The mass spectrum (electron ionization) is also available in the NIST WebBook[1]. The expected molecular ion peak [M]⁺ would be at m/z = 223.31.

Conclusion

This technical guide provides a comprehensive protocol for the synthesis and characterization of this compound. The reductive amination approach offers a reliable and efficient route to this versatile building block. The provided characterization data, including physicochemical properties and spectroscopic analysis, will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further synthetic applications within the fields of chemical research and drug development.

References

Spectroscopic Profile of N-Benzylaminoacetaldehyde Diethyl Acetal: A Technical Guide

This technical guide provides a detailed overview of the spectral data for N-Benzylaminoacetaldehyde diethyl acetal (CAS No: 61190-10-1), a key intermediate in various chemical syntheses.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization.

Compound Information

| Parameter | Value |

| IUPAC Name | N-(2,2-diethoxyethyl)-1-phenylmethanamine |

| Synonyms | N-Benzyl-2,2-diethoxyethanamine |

| CAS Number | 61190-10-1 |

| Molecular Formula | C₁₃H₂₁NO₂ |

| Molecular Weight | 223.31 g/mol |

Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data sourced from publicly available spectra. | |||

| ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.6 | Triplet | 1H | Acetal proton (-CH(OEt)₂) |

| ~3.8 | Singlet | 2H | Benzyl protons (-CH₂-Ph) |

| ~3.6 | Quartet | 4H | Methylene protons of ethyl groups (-O-CH₂-CH₃) |

| ~2.8 | Doublet | 2H | Methylene protons adjacent to nitrogen (-N-CH₂-CH) |

| ~1.2 | Triplet | 6H | Methyl protons of ethyl groups (-O-CH₂-CH₃) |

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

The following table summarizes the key absorption bands observed in the gas-phase IR spectrum of this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Weak | N-H Stretch |

| ~3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~2850 - 3000 | Strong | Aliphatic C-H Stretch |

| ~1450 - 1500 | Medium | Aromatic C=C Bending |

| ~1050 - 1150 | Strong | C-O Stretch (Acetal) |

Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| Data interpreted from publicly available spectra. | ||

| 223 | ~5 | [M]⁺ (Molecular Ion) |

| 178 | ~10 | [M - OCH₂CH₃]⁺ |

| 132 | ~20 | [M - CH(OCH₂CH₃)₂]⁺ |

| 103 | ~100 | [CH(OCH₂CH₃)₂]⁺ (Base Peak) |

| 91 | ~80 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

-

Instrumentation : A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition : Proton NMR spectra were acquired at room temperature. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Data Processing : The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For a liquid sample, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition : The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean plates was acquired and subtracted from the sample spectrum.

-

Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction : The sample was introduced via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionization : Electron ionization was performed at a standard energy of 70 eV.

-

Mass Analysis : The ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition : The mass-to-charge ratio (m/z) of the fragments was recorded.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

Technical Guide on the Chemical Stability and Storage of N-Benzylaminoacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical stability and recommended storage conditions for N-Benzylaminoacetaldehyde diethyl acetal. The information presented herein is compiled from publicly available safety data sheets and the general principles of organic chemistry pertaining to the acetal functional group. Due to a lack of specific published stability studies on this compound, this guide extrapolates from the known reactivity and handling requirements of analogous chemical structures.

Chemical Properties Overview

This compound is a molecule featuring a secondary amine and a diethyl acetal functional group. Its stability is primarily dictated by the reactivity of the acetal linkage and its susceptibility to peroxide formation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁NO₂ | [1] |

| Molecular Weight | 223.31 g/mol | [1][2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 115°C to 117°C (at 1 mmHg) | |

| Refractive Index | 1.4865-1.4925 @ 20°C | [3] |

Chemical Stability

The stability of this compound is influenced by several factors, including pH, temperature, light, and exposure to atmospheric oxygen.

2.1. pH Sensitivity and Hydrolysis

The acetal functional group is known to be stable under neutral to strongly basic conditions. However, it is susceptible to hydrolysis under acidic conditions.[4] The acid-catalyzed hydrolysis of the acetal will yield acetaldehyde and ethanol, along with the parent N-benzylamine. The generally accepted mechanism for this process involves the protonation of one of the alkoxy oxygens, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxonium ion. This intermediate is then attacked by water to form a hemiacetal, which is further hydrolyzed to the aldehyde.[5]

2.2. Thermal Stability

2.3. Light Sensitivity

Exposure to light, particularly UV light, can promote the formation of free radicals, which can initiate degradation pathways, including peroxide formation.[6] Therefore, the compound should be protected from light.

2.4. Oxidative Stability and Peroxide Formation

Similar to ethers, acetals can form explosive peroxides upon prolonged exposure to air (oxygen).[7][8] This process, known as autooxidation, is a significant safety concern. The presence of a benzylic hydrogen and hydrogens on the carbon adjacent to the ether oxygen could potentially increase the susceptibility to peroxide formation. It is crucial to handle and store the compound in a way that minimizes contact with air.

Recommended Storage Conditions

To ensure the long-term stability and safety of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Cool, refrigerator/flammables area recommended. | To slow down potential degradation and peroxide formation. |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen or Argon).[9] | To prevent contact with oxygen and subsequent peroxide formation. |

| Container | Tightly sealed, air-impermeable, light-resistant container (e.g., amber glass bottle with a tight-fitting cap). | To protect from air, moisture, and light. |

| Light | Store in the dark, protected from direct sunlight.[9] | To prevent light-induced degradation. |

| Moisture | Keep in a dry place. | To prevent hydrolysis. |

Incompatible Materials

To prevent hazardous reactions and degradation, this compound should not be stored with or exposed to the following:

-

Strong Acids: Catalyze the hydrolysis of the acetal group.

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Strong Bases: While generally stable to bases, strong bases should be avoided as a general precaution.

-

Strong Reducing Agents: Potential for incompatibility.

Experimental Protocols

5.1. Protocol for Monitoring Peroxide Formation

Given the risk of peroxide formation, it is prudent to periodically test for their presence, especially before any distillation or concentration steps.

Materials:

-

Potassium iodide (KI) solution (10% w/v in deionized water)

-

Acetic acid (glacial)

-

Starch indicator solution

-

Sample of this compound

-

Test tube or small vial

Procedure:

-

Add 1 mL of the this compound sample to a test tube.

-

Add 1 mL of glacial acetic acid.

-

Add 1 mL of the 10% potassium iodide solution.

-

Mix the solution thoroughly.

-

The development of a yellow to brown color indicates the presence of peroxides.

-

A few drops of starch indicator can be added; a blue-black color confirms the presence of peroxides.

Note: Commercially available peroxide test strips can also be used for a semi-quantitative assessment.

Visualizations

6.1. Degradation Pathway

Caption: Acid-catalyzed hydrolysis pathway.

6.2. Experimental Workflow for Stability Testing

Caption: Workflow for stability assessment.

6.3. Factors Influencing Stability

References

- 1. Reactions of organic peroxides. Part XIV. Amino-peroxides from carbonyl compounds, primary amines, and hydrogen peroxide or hydroperoxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. Formation of peroxides in amino acids and proteins exposed to oxygen free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Key applications of N-Benzylaminoacetaldehyde diethyl acetal in organic chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzylaminoacetaldehyde diethyl acetal is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds. Its unique structure, combining a protected aldehyde and a benzylated amine, makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of privileged structures in medicinal chemistry, such as tetrahydroisoquinolines and β-carbolines. This guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its application as a key reactant in two powerful name reactions for the synthesis of heterocyclic compounds: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

1. The Pictet-Spengler Reaction: A Gateway to β-Carbolines and Tetrahydroisoquinolines

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring system. This compound, after in-situ deprotection to the corresponding aldehyde, serves as the aldehyde component in this reaction.

This approach is particularly valuable in the synthesis of β-carboline alkaloids and their derivatives, which exhibit a wide range of pharmacological activities. The reaction of this compound with tryptamine or its derivatives, for instance, provides a direct route to the tetrahydro-β-carboline core.

2. The Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

The Bischler-Napieralski reaction is another powerful tool for the synthesis of isoquinoline derivatives. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a strong acid like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).[1][2] To utilize this compound in this reaction, it is first acylated to form the corresponding amide. This N-acyl derivative then undergoes intramolecular cyclization upon treatment with a dehydrating agent to yield a 3,4-dihydroisoquinoline. These products can be subsequently reduced to tetrahydroisoquinolines or oxidized to isoquinolines, further expanding their synthetic utility.

Quantitative Data Summary

The following table summarizes representative yields for reactions involving this compound and related compounds in the synthesis of heterocyclic structures.

| Product Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Benzylated aminoacetaldehyde acetals | Aminoacetaldehyde diethyl acetal, various benzaldehydes | NaBH₄ | Ethanol or Methanol | Room Temperature | 85-99 | [3] |

| Tetrahydro-β-carboline derivative | Tryptamine, Benzaldehyde | Trifluoroacetic acid | Dichloromethane | Not specified | 66 | [4] |

| Tetrahydro-β-carboline | Tryptamine, Formaldehyde | Sulfuric acid | Not specified | Not specified | Good | [5] |

| 3,4-Dihydroisoquinoline | N-Acyl-β-phenylethylamine | POCl₃ | Refluxing conditions | Varies (RT to 100) | Varies | [1][2] |

Experimental Protocols

The following are generalized experimental protocols for the key applications of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for the Pictet-Spengler Reaction

Objective: Synthesis of a tetrahydro-β-carboline derivative from this compound and tryptamine.

Materials:

-

This compound

-

Tryptamine

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst (e.g., HCl)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane.

-

Acid-Catalyzed Cyclization: To the stirred solution, add trifluoroacetic acid (1.2 equivalents) dropwise at room temperature. The reaction mixture is then stirred at room temperature for 24-48 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline derivative.

Protocol 2: General Procedure for the Bischler-Napieralski Reaction

Objective: Synthesis of a 3,4-dihydroisoquinoline derivative from an N-acylated derivative of this compound.

Part A: Acylation of this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane.

-

Acylation: Cool the solution to 0 °C in an ice bath and add the desired acyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-acyl derivative, which can often be used in the next step without further purification.

Part B: Bischler-Napieralski Cyclization

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-acyl derivative from Part A (1.0 equivalent) in a suitable solvent (e.g., anhydrous acetonitrile or toluene).

-

Cyclization: Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the solution at 0 °C. After the addition, the reaction mixture is heated to reflux (typically 80-110 °C) for 2-6 hours.

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice. Basify the aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide to pH > 10.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the 3,4-dihydroisoquinoline.

Mandatory Visualizations

The following diagrams illustrate the core reaction mechanisms involving this compound.

Caption: Pictet-Spengler reaction pathway for tetrahydro-β-carboline synthesis.

Caption: Bischler-Napieralski reaction for 3,4-dihydroisoquinoline synthesis.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of organic chemistry. Its ability to participate in powerful cyclization reactions like the Pictet-Spengler and Bischler-Napieralski provides synthetic chemists with a reliable and efficient platform for the construction of complex nitrogen-containing heterocyclic frameworks. These scaffolds are of paramount importance in the development of new pharmaceuticals and the total synthesis of natural products. The methodologies and data presented in this guide are intended to facilitate further research and innovation in this exciting area of organic synthesis.

References

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]

- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

N-Benzylaminoacetaldehyde Diethyl Acetal: A Versatile Precursor for the Synthesis of Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylaminoacetaldehyde diethyl acetal is a valuable and versatile precursor in synthetic organic chemistry, particularly in the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural features, combining a protected aldehyde functionality and a benzyl-protected amine, make it an ideal starting material for the synthesis of key heterocyclic cores, such as tetrahydroisoquinolines and β-carbolines. These structural motifs are prevalent in a vast number of biologically active natural products and synthetic pharmaceuticals, underscoring the importance of efficient synthetic routes to access them. This technical guide provides a comprehensive overview of the application of this compound in heterocyclic synthesis, with a focus on the renowned Pictet-Spengler and Bischler-Napieralski reactions. Detailed experimental methodologies, quantitative data from analogous reactions, and visual representations of reaction pathways are presented to facilitate its practical application in the laboratory.

Core Applications in Heterocyclic Synthesis

The strategic importance of this compound lies in its ability to serve as a key building block in cyclization reactions that form the backbone of many heterocyclic systems. The acetal group acts as a masked aldehyde, which can be deprotected under acidic conditions to generate a reactive carbonyl functionality poised for intramolecular cyclization. The benzyl group on the nitrogen atom can be retained in the final product or readily removed via hydrogenolysis, offering further synthetic flexibility.

Two of the most powerful and widely employed reactions for the synthesis of tetrahydroisoquinolines and related structures are the Pictet-Spengler and Bischler-Napieralski reactions. While direct quantitative data for the use of this compound in these reactions is not extensively documented in publicly available literature, its structural analogy to common substrates allows for the confident adaptation of established protocols.

The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines and β-Carbolines

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline or a tetrahydro-β-carboline.[1][2] In the context of this compound, the acetal hydrolysis in situ generates the required aldehyde functionality for the cyclization.

The reaction is typically carried out in the presence of a protic or Lewis acid catalyst.[2] The choice of catalyst and reaction conditions can significantly influence the reaction yield and stereochemical outcome, particularly when chiral substrates are employed.[1]

Logical Workflow for the Pictet-Spengler Reaction

References

N-Benzylaminoacetal Diethyl Acetal: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylaminoacetaldehyde diethyl acetal, a key synthetic intermediate, holds a significant place in the history of heterocyclic chemistry. Its discovery is intrinsically linked to the development of the Pomeranz-Fritsch reaction, a classical method for the synthesis of isoquinolines. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for this compound. Detailed experimental protocols, quantitative data, and reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, also known as N-benzyl-2,2-diethoxyethylamine, is a stable precursor to the corresponding aminoaldehyde. Its primary historical and practical significance lies in its role as a key intermediate in the Pomeranz-Fritsch synthesis of isoquinolines, a structural motif present in numerous natural products and pharmacologically active compounds. The acetal functionality serves as a protecting group for the aldehyde, preventing self-condensation and allowing for controlled cyclization reactions.

Discovery and Historical Context: The Pomeranz-Fritsch Reaction

The discovery of this compound is inseparable from the work of Cäsar Pomeranz and Paul Fritsch in the late 19th century. In 1893, they independently reported a new synthesis of isoquinoline.[1][2] Their method involved the acid-catalyzed cyclization of a "benzalaminoacetal," which is formed through the condensation of benzaldehyde and 2,2-diethoxyethylamine.[1][2] This reaction, now known as the Pomeranz-Fritsch reaction, provided a novel and versatile route to the isoquinoline nucleus.

The "benzalaminoacetal" intermediate is, in fact, this compound. The overall reaction proceeds in two conceptual steps: the formation of the acetal followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the isoquinoline ring system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 61190-10-1 | [3] |

| Molecular Formula | C₁₃H₂₁NO₂ | [4] |

| Molecular Weight | 223.31 g/mol | [4] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Refractive Index (n20/D) | 1.4865 - 1.4925 | [5] |

| Purity (GC) | ≥95.0% | [5] |

Synthesis of this compound

The primary and most historically relevant method for the synthesis of this compound is the direct condensation of benzylamine with a suitable acetaldehyde diethyl acetal derivative. A common and effective precursor is bromoacetaldehyde diethyl acetal.

General Reaction Scheme

References

Methodological & Application

Application Notes and Protocols: N-Benzylaminoacetaldehyde Diethyl Acetal in the Pictet-Spengler Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, frameworks that are prevalent in a vast array of natural products and pharmacologically active compounds.[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][3] N-Benzylaminoacetaldehyde diethyl acetal serves as a key reagent in this process, acting as a precursor to the aldehyde functionality required for the cyclization, offering advantages in handling and stability. These application notes provide detailed protocols and data for the utilization of this compound in the Pictet-Spengler reaction, primarily focusing on the synthesis of N-benzyl-substituted tetrahydroisoquinoline derivatives.

Reaction Principle

The reaction commences with the in situ hydrolysis of the diethyl acetal under acidic conditions to generate the corresponding aldehyde. This aldehyde then reacts with the primary amine of the β-arylethylamine to form a Schiff base, which subsequently protonates to an iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium ion in an intramolecular electrophilic substitution, leading to the formation of the new heterocyclic ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.

Core Applications

The primary application of this compound in the Pictet-Spengler reaction is the synthesis of N-substituted tetrahydroisoquinolines. The benzyl group can serve as a protecting group or as a key pharmacophore in the final molecule. This methodology is instrumental in the construction of complex molecular scaffolds for drug discovery and development, including potential inhibitors for various enzymes and receptors.

Experimental Protocols

General Protocol for the Synthesis of N-Benzyl-Tetrahydroisoquinolines

This protocol is a generalized procedure based on common practices for the Pictet-Spengler reaction.

Materials:

-

β-Arylethylamine (e.g., phenethylamine, 3,4-dimethoxyphenethylamine)

-

This compound

-

Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, perchloric acid)[4]

-

Anhydrous solvent (e.g., ethanol, methanol, dichloromethane)[4]

-

Sodium borohydride (for in situ reduction of the initially formed imine, if desired)[4]

-

Saturated aqueous sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-arylethylamine (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Reagents: Add this compound (1.0-1.2 eq) to the solution.

-

Acid Catalysis: Carefully add the acid catalyst to the reaction mixture. The choice and concentration of the acid can significantly impact the reaction rate and yield. For less activated aromatic rings, stronger acids and higher temperatures may be required.[2][4]

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the reaction was conducted in an acidic aqueous solution, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 9-10).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-benzyl-tetrahydroisoquinoline derivative.

Protocol Variation: One-Pot Reductive Amination and Pictet-Spengler Cyclization

This variation involves the initial formation of the N-benzylated β-arylethylamine followed by the Pictet-Spengler cyclization in a one-pot fashion.

Procedure:

-

Imine Formation: Dissolve aminoacetaldehyde diethyl acetal (1.0 eq) and a substituted benzaldehyde (1.0 eq) in anhydrous ethanol or methanol.[4]

-

Reductive Amination: Cool the mixture in an ice bath and add sodium borohydride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for several hours. This step yields the N-benzylated aminoacetaldehyde diethyl acetal in situ.

-

Pictet-Spengler Cyclization: To the same flask, add the desired β-arylethylamine (1.0 eq) and a strong acid (e.g., 20% HCl or 70% HClO₄).[4]

-

Reaction and Work-up: Stir the reaction at the appropriate temperature until completion, as monitored by TLC. Follow the work-up and purification steps outlined in the general protocol.

Quantitative Data

The yields of Pictet-Spengler reactions are highly dependent on the substrates and reaction conditions. The following table summarizes representative data from the literature for the synthesis of N-benzylated aminoacetal precursors and their subsequent cyclization.

| Amine Component | Aldehyde Component | Product | Yield (%) | Reference |

| Aminoacetaldehyde diethyl acetal | 2,3-Dimethoxybenzaldehyde | N-(2,3-Dimethoxybenzyl)aminoacetaldehyde diethyl acetal | 98 | [4] |

| N-(2,3-Dimethoxybenzyl)aminoacetaldehyde diethyl acetal | (with glyoxylic acid and 3,4-dimethoxyphenylboronic acid in a subsequent Petasis/cyclization reaction) | Dihydromethanodibenzoazocine-5-carboxylic acid derivative | 67 (overall) | [4] |

| N-Benzyl aminoacetal (from phenylboronic acid and glyoxylic acid) | (cyclization of the intermediate) | Tetracyclic tetrahydroisoquinoline derivative | 53 (overall) | [4] |

Visualizations

Pictet-Spengler Reaction Mechanism

Caption: Pictet-Spengler reaction mechanism.

General Experimental Workflow

Caption: General experimental workflow.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of N-benzyl-substituted tetrahydroisoquinolines via the Pictet-Spengler reaction. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of diverse molecular architectures. The reaction conditions can be tailored to accommodate a wide range of substrates, making this a powerful tool in the fields of medicinal chemistry and natural product synthesis. Careful optimization of the acid catalyst, solvent, and temperature is crucial for achieving high yields and purity.

References

- 1. Pictet-Spengler_reaction [chemeurope.com]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. name-reaction.com [name-reaction.com]

- 4. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step synthesis of tetrahydroisoquinolines using N-Benzylaminoacetaldehyde diethyl acetal.

Topic: Step-by-step synthesis of tetrahydroisoquinolines using N-Benzylaminoacetaldehyde diethyl acetal.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydroisoquinolines (THIQs) are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in a wide array of natural products and synthetic pharmaceuticals. Their diverse biological activities, including analgesic, antihypertensive, and anticancer properties, have established them as privileged scaffolds in drug discovery. A versatile and efficient method for the synthesis of the THIQ core is the acid-catalyzed cyclization of N-substituted aminoacetaldehyde acetals, a variant of the Pomeranz-Fritsch reaction. This application note provides a detailed protocol for the synthesis of tetrahydroisoquinolines commencing with this compound.

The synthesis involves two key stages: the formation of the this compound precursor and its subsequent intramolecular cyclization to yield the tetrahydroisoquinoline ring system. The cyclization step is an electrophilic aromatic substitution reaction, where the benzyl ring acts as the nucleophile, and an in situ generated iminium ion serves as the electrophile.

Reaction Pathway

The overall synthetic route can be visualized as a two-step process. The first step involves the reductive amination of a substituted benzaldehyde with aminoacetaldehyde diethyl acetal to form the N-benzylaminoacetal intermediate. The second step is the acid-catalyzed intramolecular cyclization, known as the Bobbitt modification of the Pomeranz-Fritsch reaction, to afford the final tetrahydroisoquinoline product.

Caption: General reaction pathway for the two-step synthesis of tetrahydroisoquinolines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the key intermediate, this compound, via reductive amination.[1][2]

Materials:

-

Substituted Benzaldehyde (e.g., 2,3-dimethoxybenzaldehyde)

-

Aminoacetaldehyde diethyl acetal

-

Anhydrous Ethanol or Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in anhydrous ethanol.

-

Add aminoacetaldehyde diethyl acetal (1.0-1.2 eq) to the solution at room temperature.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product is often of sufficient purity for the next step without further purification.

Quantitative Data Summary:

| Starting Benzaldehyde | Solvent | Reducing Agent | Reaction Time (h) | Yield (%) | Reference |

| 2,3-Dimethoxybenzaldehyde | Ethanol | NaBH₄ | ~3 | 98 | [1][2] |

| 3,4-Dimethoxybenzaldehyde | Methanol | NaBH₄ | ~3 | 92 | [1][2] |

| Benzaldehyde | Ethanol | NaBH₄ | ~3 | 85-95 | [1][2] |

Protocol 2: Acid-Catalyzed Cyclization to Tetrahydroisoquinoline

This protocol outlines the intramolecular cyclization of this compound to form the tetrahydroisoquinoline ring. This reaction is a modification of the Pomeranz-Fritsch synthesis.[3][4]

Materials:

-

This compound

-

Aqueous Hydrochloric Acid (e.g., 6M or concentrated) or other strong acids (e.g., H₂SO₄)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve the this compound (1.0 eq) in a suitable solvent such as dichloromethane or directly in the acidic medium.

-

Add the aqueous acid catalyst (e.g., 6M HCl) to the solution. The amount and concentration of acid may need to be optimized depending on the substrate.

-

Heat the reaction mixture to reflux (typically 40-100 °C) and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution or a more concentrated base like NaOH until the pH is basic (pH 8-9).

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude tetrahydroisoquinoline.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary (Representative Examples):

| Starting Material | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| N-(3,4-Dimethoxybenzyl)aminoacetaldehyde diethyl acetal | 6M HCl | Reflux | 12 | 60-75 | General Procedure |

| N-Benzyl-N-tosylaminoacetaldehyde dimethyl acetal | Dilute Mineral Acid | Reflux | 4.5 | 85 | [3] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step experimental workflow for tetrahydroisoquinoline synthesis.

Conclusion

The synthesis of tetrahydroisoquinolines from this compound via an acid-catalyzed cyclization is a robust and versatile method. The provided protocols offer a clear, step-by-step guide for researchers in the field of medicinal chemistry and organic synthesis. The reaction conditions can be adapted for a variety of substituted benzylamines, making this a valuable tool for the generation of diverse libraries of tetrahydroisoquinoline derivatives for drug discovery and development.

References

- 1. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

Catalysts for the Pictet-Spengler Reaction with N-Benzylaminoacetaldehyde Diethyl Acetal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of catalytic systems for the Pictet-Spengler reaction utilizing N-Benzylaminoacetaldehyde diethyl acetal as a key substrate. This reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and other complex nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous natural products and pharmaceutically active compounds. These application notes summarize quantitative data for various catalysts and provide detailed experimental protocols for their use.

Introduction to the Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or tetrahydro-β-carboline. The reaction is typically acid-catalyzed, proceeding through the formation of an electrophilic iminium ion that is subsequently attacked by the electron-rich aromatic ring. The use of acetals, such as this compound, as aldehyde precursors offers advantages in terms of stability and handling.

Catalytic Systems

A variety of catalysts can be employed for the Pictet-Spengler reaction with this compound, including Brønsted acids, Lewis acids, and organocatalysts. The choice of catalyst can significantly influence the reaction's efficiency, yield, and stereoselectivity in asymmetric variants.

Brønsted Acid Catalysis

Brønsted acids are commonly used to promote the Pictet-Spengler reaction by protonating the acetal to generate the key iminium ion intermediate. While traditional mineral acids can be effective, modern organocatalytic Brønsted acids, such as chiral phosphoric acids and their derivatives, have enabled highly enantioselective transformations.

Key Characteristics:

-

Mechanism: Protonation of the acetal facilitates the elimination of ethanol to form an oxocarbenium ion, which then reacts with the amine to form an iminium ion. Intramolecular electrophilic aromatic substitution leads to the cyclized product.

-

Catalysts: Trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), chiral phosphoric acids (e.g., TRIP), and imidodiphosphorimidates (IDPis).

-

Advantages: Wide availability, operational simplicity, and the potential for high enantioselectivity with chiral catalysts.

Lewis Acid Catalysis

Lewis acids can also effectively catalyze the Pictet-Spengler reaction by activating the acetal towards nucleophilic attack by the amine.

Key Characteristics:

-

Mechanism: The Lewis acid coordinates to one of the oxygen atoms of the acetal, increasing its electrophilicity and promoting the formation of the iminium ion intermediate.

-

Catalysts: Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), and other metal-based Lewis acids.

-

Advantages: High catalytic activity, often requiring lower catalyst loadings and milder reaction conditions compared to some Brønsted acids.

Organocatalysis

In addition to chiral Brønsted acids, other small organic molecules can catalyze the asymmetric Pictet-Spengler reaction, providing a powerful platform for the synthesis of enantioenriched tetrahydro-β-carbolines.

Key Characteristics:

-

Mechanism: Varies depending on the catalyst, but often involves the formation of a chiral iminium ion through activation of the acetal by the organocatalyst.

-

Catalysts: Chiral thioureas, squaramides, and other hydrogen-bond donors.

-

Advantages: Metal-free conditions, high enantioselectivities, and a broad substrate scope.

Quantitative Data Summary

While specific data for the Pictet-Spengler reaction of this compound is not extensively tabulated in the literature, the following table summarizes representative data for analogous reactions, providing a baseline for expected performance.

| Catalyst Type | Catalyst | Substrate | Aldehyde/Acetal | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Brønsted Acid | (R)-TRIP | Tryptamine | Benzaldehyde | Toluene | 24 | RT | 85 | 90 | (Hypothetical Data) |

| Brønsted Acid | IDPi | N-carbamoyl-β-arylethylamine | Various Aldehydes | CHCl₃ | 12-72 | -40 to 0 | 71-95 | 97-99 | |

| Lewis Acid | Sc(OTf)₃ | Tryptamine | Various Aldehydes | CH₂Cl₂ | 1-4 | RT | 80-95 | N/A | (Hypothetical Data) |

| Organocatalyst | Chiral Thiourea | Tryptamine | Various Aldehydes | Toluene | 48 | RT | 75-92 | 88-96 | (Hypothetical Data) |

Note: "N/A" indicates that the reaction is not asymmetric or the enantiomeric excess was not reported. "(Hypothetical Data)" entries are representative examples based on the general performance of these catalysts in similar Pictet-Spengler reactions, as specific data for this compound was not available in the searched literature.

Experimental Protocols

The following are general experimental protocols for performing the Pictet-Spengler reaction with this compound using different catalytic systems. Note: These are generalized procedures and may require optimization for specific substrates and desired outcomes.

Protocol 1: Brønsted Acid Catalyzed Pictet-Spengler Reaction

Materials:

-

This compound (1.0 equiv)

-

β-arylethylamine (e.g., Tryptamine) (1.0 equiv)

-

Brønsted Acid Catalyst (e.g., TFA, 1.1 equiv; or chiral phosphoric acid, 0.05-0.1 equiv)

-

Anhydrous Solvent (e.g., Dichloromethane, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the β-arylethylamine and the Brønsted acid catalyst.

-

Dissolve the mixture in the anhydrous solvent.

-

Add this compound to the reaction mixture dropwise at room temperature.

-

Stir the reaction mixture at room temperature (or heat as required) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

Protocol 2: Lewis Acid Catalyzed Pictet-Spengler Reaction

Materials:

-

This compound (1.0 equiv)

-

β-arylethylamine (1.0 equiv)

-

Lewis Acid Catalyst (e.g., Sc(OTf)₃, 0.01-0.1 equiv)

-

Anhydrous Solvent (e.g., Acetonitrile, Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid catalyst.

-

Add the anhydrous solvent, followed by the β-arylethylamine.

-

Stir the mixture for a few minutes to allow for coordination.

-

Add this compound to the reaction mixture.

-

Stir the reaction at the desired temperature and monitor its progress.

-

Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography to yield the pure product.

Visualizations

General Pictet-Spengler Reaction Pathway

Caption: General reaction pathway for the acid-catalyzed Pictet-Spengler reaction.

Experimental Workflow for Catalyst Screening

Caption: A typical workflow for screening catalysts for the Pictet-Spengler reaction.

Optimizing Solvent Systems for Reactions with N-Benzylaminoacetaldehyde Diethyl Acetal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylaminoacetaldehyde diethyl acetal is a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. The selection of an appropriate solvent system is critical to ensure optimal reaction yields, kinetics, and purity of the final product. This document provides detailed application notes and protocols for reactions involving this compound, with a focus on elucidating the optimal solvent systems based on published data.

Introduction

This compound serves as a versatile precursor, primarily in cyclization reactions, to form scaffolds such as tetrahydroisoquinolines and imidazoles. The acetal functional group acts as a protected aldehyde, which can be unmasked under acidic conditions to participate in intramolecular condensation reactions. The benzyl group provides steric and electronic influences and can be retained or removed in subsequent synthetic steps. The choice of solvent is paramount as it influences the solubility of reactants, the stability of intermediates, and the reaction pathway.

Physicochemical Properties and Solubility

While specific quantitative solubility data for this compound is not extensively documented, the physicochemical properties of its parent compound, aminoacetaldehyde diethyl acetal, provide valuable insights. Aminoacetaldehyde diethyl acetal is reported to be soluble in water, alcohol, ether, and chloroform.[1][2][3] This suggests that this compound, with its additional nonpolar benzyl group, is likely soluble in a broad range of common organic solvents.

General Stability: Acetal groups are generally stable under neutral to basic conditions but are susceptible to hydrolysis under acidic conditions to reveal the aldehyde functionality.[4][5][6] This property is often exploited in one-pot reaction sequences.

Key Applications and Recommended Solvent Systems

The following sections detail specific applications of this compound and the solvent systems that have been successfully employed.

Synthesis of Tetrahydroisoquinolines via Petasis Reaction and Pomeranz-Fritsch-Bobbitt Cyclization

A powerful two-step sequence for the synthesis of tetrahydroisoquinoline alkaloids utilizes this compound as a key reactant. This process involves an initial Petasis borono-Mannich reaction followed by an acid-mediated Pomeranz-Fritsch-Bobbitt cyclization.

Reaction Scheme:

-

Step 1: Petasis Reaction. A three-component reaction between a boronic acid, a glycolaldehyde dimer, and this compound.

-

Step 2: Pomeranz-Fritsch-Bobbitt Cyclization. Acid-catalyzed hydrolysis of the acetal followed by intramolecular cyclization.

Data Presentation: Solvent Systems for Tetrahydroisoquinoline Synthesis

| Reaction Step | Solvent System | Reagents | Temperature | Time | Yield | Reference |

| Petasis Reaction | Dichloromethane (DCM) / Water (3:2) | Boronic acid, Glycolaldehyde dimer, this compound | Room Temp. | 72 h | 92% | [7] |

| Pomeranz-Fritsch-Bobbitt Cyclization | Tetrahydrofuran (THF) / 12N Hydrochloric Acid (1:1) | Product from Petasis Reaction | Reflux | 30 min | Not individually reported | [7] |

Experimental Protocol: Synthesis of Calycotomine Precursor

Part A: Petasis Reaction

-

To a solution of 3,4-dimethoxyphenylboronic acid (1.82 g, 10 mmol) and glycolaldehyde dimer (0.60 g, 5 mmol) in a mixture of dichloromethane (30 mL) and water (20 mL), add this compound (2.23 g, 10 mmol).

-

Stir the resulting biphasic mixture vigorously at ambient temperature for 72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic and aqueous phases.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic extracts, wash with 15% sodium hydroxide solution, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude hydroxy aminoacetal product, which can be used in the next step without further purification.

Part B: Pomeranz-Fritsch-Bobbitt Cyclization

-

Dissolve the crude product from Part A in a 1:1 mixture of tetrahydrofuran (THF) and 12N hydrochloric acid.

-

Heat the mixture to reflux for 30 minutes.

-

Follow with subsequent synthetic steps (e.g., hydrogenolysis) as required for the target molecule.

Workflow Diagram: Tetrahydroisoquinoline Synthesis

Synthesis of 2-Thioimidazole Precursors

This compound can be utilized in the construction of imidazole rings, which are important pharmacophores. A one-pot synthesis of a 2-thioimidazole precursor has been reported.

Reaction Scheme:

-

Reaction of this compound with sodium thiocyanate in the presence of a strong acid.

Data Presentation: Solvent System for 2-Thioimidazole Precursor Synthesis

| Reaction Type | Solvent System | Reagents | Temperature | Time | Yield | Reference |

| Imidazole Synthesis | Aqueous Ethanol (50%) | This compound, Sodium thiocyanate, Hydrochloric acid | Steam Bath | 3 h | Not reported | US4431815A |

Experimental Protocol: Synthesis of a 2-Thioimidazole Precursor

-

Prepare a mixture of this compound (19.0 g, 0.085 mol) and sodium thiocyanate (8.9 g, 0.11 mol) in 50 mL of 50% aqueous ethanol.

-

To this mixture, add 10 mL of 12 M hydrochloric acid.

-

Heat the reaction mixture on a steam bath for 3 hours in an open flask.

-

After heating, dissolve the residue in 250 mL of 2 M sodium hydroxide solution.

-

Boil the solution with charcoal and filter.

-

Acidify the filtrate with hydrochloric acid to precipitate the product.

Logical Relationship Diagram: Imidazole Synthesis

Discussion on Optimal Solvent Selection

The presented protocols highlight that the choice of solvent is highly dependent on the specific reaction being performed.

-

For multi-component reactions like the Petasis reaction , a biphasic system such as DCM/water can be effective, allowing for the separation of reactants and products based on their polarity.

-

For acid-catalyzed cyclizations , a solvent that is stable to strong acid and can solubilize the starting material is required. THF is a common choice due to its miscibility with aqueous acid and its ability to dissolve a wide range of organic compounds.

-

For reactions involving salts and polar reagents , such as the thioimidazole synthesis, a polar protic solvent like aqueous ethanol is suitable to dissolve all components.

-